molecular formula C28H38N2O6 B565503 Teludipine-d6 CAS No. 1246833-02-2

Teludipine-d6

Cat. No. B565503
CAS RN: 1246833-02-2
M. Wt: 504.657
InChI Key: DKLVJXTUCNPMDC-JKAPMHMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teludipine-d6 is a deuterium labeled Teludipine hydrochloride . Teludipine is a lipophilic calcium channel blocker . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C28H38N2O6 . It is a complex molecule with multiple functional groups . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Mechanisms of Action and Antiviral Activity

Antiretroviral drugs, including nucleoside reverse transcriptase inhibitors (NRTIs) and nucleotide reverse transcriptase inhibitors (NtRTIs), play a crucial role in the treatment of viral infections, especially HIV. These compounds, such as stavudine (d4T), lamivudine (3TC), and tenofovir (TDF), inhibit viral replication by targeting the viral reverse transcriptase enzyme. Their mechanisms of action involve incorporation into the viral DNA, leading to chain termination (Clercq, 2009).

Resistance Profiles

Resistance to antiviral drugs is a significant concern in the treatment of viral infections. Studies have shown that prolonged exposure to antiviral drugs, including NRTIs and NtRTIs, can lead to the development of resistant viral strains. For instance, stavudine and zidovudine have been associated with the development of resistance mutations in HIV-1-infected patients, affecting the efficacy of these drugs (De Wit et al., 2008).

Drug Repurposing and Neuroprotective Interventions

The concept of drug repurposing is gaining attention in the search for effective treatments for various conditions, including neurodegenerative diseases. A systematic approach to evaluate candidate oral neuroprotective interventions for conditions like secondary progressive multiple sclerosis has been developed, highlighting the potential for repurposing existing drugs for new therapeutic applications (Vesterinen et al., 2015).

Safety and Hazards

The safety and hazards associated with Teludipine-d6 are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

Mechanism of Action

Target of Action

Teludipine-d6 is a deuterium-labeled variant of Teludipine . Teludipine, the parent compound, is primarily a lipophilic calcium channel blocker . Calcium channels are the primary targets of this compound. These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

As a calcium channel blocker, this compound inhibits the function of calcium channels, thereby reducing the influx of calcium ions into cells . This inhibition leads to a decrease in intracellular calcium concentrations, which can result in vasodilation and a reduction in blood pressure.

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its deuterium labeling . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Teludipine-d6 involves the incorporation of six deuterium atoms into the Teludipine molecule. This can be achieved by using deuterated reagents and solvents in the synthesis pathway.", "Starting Materials": [ "Teludipine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Teludipine is reacted with a deuterated acid chloride in the presence of a deuterated base to form a deuterated intermediate.", "Step 2: The deuterated intermediate is then reacted with a deuterated amine in the presence of a deuterated solvent to form Teludipine-d6.", "Step 3: The Teludipine-d6 product is purified using standard methods such as column chromatography or recrystallization." ] }

CAS RN

1246833-02-2

Molecular Formula

C28H38N2O6

Molecular Weight

504.657

IUPAC Name

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3

InChI Key

DKLVJXTUCNPMDC-JKAPMHMVSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C

synonyms

2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester;  GR 53992X-d6;  GX 1296X-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.